4,5,6,7-Tetrafluoro-1,3-benzothiazole
Description
Properties
Molecular Formula |
C7HF4NS |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7HF4NS/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H |
InChI Key |
SHIFMRSSNXDMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(C(=C2S1)F)F)F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Specifically, 4,5,6,7-tetrafluoro-1,3-benzothiazole has been studied for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). In vitro studies have demonstrated that certain derivatives show potent activity against both early and late-stage infections in murine models . The compound's mechanism involves dual inhibition of kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β), leading to disruption of critical biochemical pathways.
Case Study: Trypanocidal Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their efficacy against T. brucei. One notable compound demonstrated complete cures in all treated mice models . This highlights the potential for developing new therapeutic agents based on the benzothiazole scaffold.
Pesticide Development
Fluorinated compounds have shown promise in agricultural applications due to their enhanced stability and efficacy. 4,5,6,7-Tetrafluoro-1,3-benzothiazole derivatives are being investigated for their potential use as fungicides and herbicides. The introduction of fluorine atoms can improve the lipophilicity of these compounds, enhancing their ability to penetrate plant tissues and target specific pests or pathogens .
Chemical Synthesis
Building Blocks for Drug Development
The unique structural features of 4,5,6,7-tetrafluoro-1,3-benzothiazole make it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities or material properties. This versatility is crucial in drug discovery and materials engineering .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 4,5,6,7-tetrafluoro-1,3-benzothiazole, comparisons with three related compounds are provided below.
4,5,6,7-Tetrahydro-1,3-benzothiazole Derivatives
Key Differences :
- Substituents : The tetrahydro derivative lacks fluorine atoms but features a saturated cyclohexene ring fused to the thiazole.
- Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, resulting in lower oxidation stability and weaker adsorption on metal surfaces compared to the tetrafluoro analog .
- Applications : Tetrahydro derivatives are primarily used as corrosion inhibitors in acidic environments, achieving ~75–85% efficiency for mild steel, whereas fluorinated analogs exhibit enhanced inhibition (>90%) due to stronger chemisorption via fluorine-metal interactions .
4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole
Key Differences :
- Core Structure : Replacing the thiazole sulfur with a NH group in benzimidazole alters hydrogen-bonding capacity and acidity.
- Fluorination Pattern : Both compounds share tetrafluoro substitution, but the trifluoromethyl (-CF₃) group in the benzimidazole derivative increases lipophilicity and metabolic resistance, making it more suitable for pesticidal applications .
- Computational Data : Density Functional Theory (DFT) studies show that the tetrafluoro-benzothiazole has a lower LUMO energy (-2.1 eV vs. -1.8 eV), indicating higher electrophilicity and reactivity in electron-deficient environments .
2,1,3-Benzoxadiazole Derivatives
Key Differences :
- Heteroatom Composition : Benzoxadiazole substitutes sulfur with oxygen and nitrogen, reducing ring aromaticity and polarizability.
- Synthesis : Palladium-catalyzed cross-coupling reactions for benzoxadiazoles require milder conditions (55°C, 6 hours) compared to the harsher protocols (reflux, 48 hours) often needed for fluorinated benzothiazoles .
- Thermal Stability : Benzothiazoles with fluorine substituents exhibit higher decomposition temperatures (>250°C) than benzoxadiazoles (~200°C), attributed to stronger C-F bonds and reduced ring strain .
Tabulated Comparison of Key Properties
| Property | 4,5,6,7-Tetrafluoro-1,3-benzothiazole | 4,5,6,7-Tetrahydro-1,3-benzothiazole | 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole | 2,1,3-Benzoxadiazole |
|---|---|---|---|---|
| Electron-Withdrawing Groups | 4×F | None | 4×F + CF₃ | O, N |
| LUMO Energy (eV) | -2.1 | -1.5 | -1.8 | -1.3 |
| Melting Point (°C) | 148–152 | 90–95 | 160–165 | 110–115 |
| Corrosion Inhibition Efficiency | >90% | 75–85% | N/A | N/A |
| Primary Application | Corrosion inhibitors, electronics | Corrosion inhibitors | Agrochemicals | Organic electronics |
Preparation Methods
General Synthetic Strategies for Benzothiazole Derivatives
Benzothiazole compounds, including fluorinated variants, are commonly synthesized by condensation reactions involving 2-aminobenzenethiol and carbonyl or cyano-containing reagents. Other methods include the reaction of ortho-halogenated anilines with isothiocyanates or carbon disulfide, and multi-component one-pot reactions involving thiols and oxalyl chloride. These methods provide a foundation for preparing substituted benzothiazoles such as 4,5,6,7-tetrafluoro-1,3-benzothiazole.
Specific Preparation of 4,5,6,7-Tetrafluoro-1,3-benzothiazole
Cyclization of Pentafluoroacetanilide
A key precursor for 4,5,6,7-tetrafluoro-1,3-benzothiazole is 4,5,6,7-tetrafluoro-2-methylbenzothiazole, which can be synthesized by cyclizing 2,3,4,5,6-pentafluoroacetanilide with phosphorus(V) sulfide. This cyclization introduces the benzothiazole ring system with fluorine atoms at positions 4, 5, 6, and 7 on the aromatic ring.
Trifluoroacetylation
The 4,5,6,7-tetrafluoro-2-methylbenzothiazole can be further functionalized by trifluoroacetylation using ethyl trifluoroacetate and sodium hydride in tetrahydrofuran (THF) to yield 4,5,6,7-tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole. This step is important for introducing additional fluorinated substituents and modifying the electronic properties of the benzothiazole core.
Reaction Conditions and Yields
Alternative Synthetic Routes for Benzothiazole Derivatives
Other synthetic approaches reported for benzothiazole derivatives, which may be adapted for fluorinated analogs, include:
- Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, providing 2-substituted benzothiazoles under mild conditions.
- Microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, offering rapid synthesis with high yields and environmental benefits.
- One-pot three-component reactions involving thiols, oxalyl chloride, and 2-aminothiophenol catalyzed by tetrabutylammonium iodide, enabling simultaneous C–N and C–S bond formation.
These methods emphasize mild reaction conditions, efficiency, and potential for adaptation to fluorinated benzothiazole synthesis.
Related Fluorinated Benzothiazole Derivatives
Further fluorinated benzothiazole derivatives such as 2-(2-methoxyphenyl)-4,5,6,7-tetrafluorobenzothiazole have been synthesized by refluxing pentafluorophenyl-substituted benzamides with phosphorus pentasulfide in dioxane under nitrogen atmosphere, yielding high purity products suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| Cyclization of pentafluoroacetanilide | 2,3,4,5,6-pentafluoroacetanilide | Phosphorus(V) sulfide, heating | 4,5,6,7-tetrafluoro-2-methylbenzothiazole | Not specified |
| Trifluoroacetylation | 4,5,6,7-tetrafluoro-2-methylbenzothiazole | Ethyl trifluoroacetate, NaH, THF | 4,5,6,7-tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole | 36% yield, white solid |
| Copper-catalyzed condensation | 2-aminobenzenethiol + nitriles | Copper catalyst, reflux | 2-substituted benzothiazoles | Mild, efficient |
| Microwave-assisted condensation | 2-aminothiophenols + chloroacetyl chloride | Microwave, acetic acid | 2-chloromethyl-benzothiazole | Fast, high yield |
| One-pot three-component reaction | Thiols + oxalyl chloride + 2-aminothiophenol | Tetrabutylammonium iodide, 60 °C | Benzothiazole derivatives | Mild, good yields |
Research Findings and Notes
- The cyclization of pentafluoroacetanilide with phosphorus(V) sulfide is a critical step that forms the benzothiazole core with tetrafluoro substitution, setting the stage for further functionalization.
- Trifluoroacetylation introduces a trifluoromethyl ketone moiety, which significantly alters the electronic and steric properties of the molecule, useful for coordination chemistry applications.
- Alternative methods such as copper-catalyzed and microwave-assisted syntheses offer greener and more efficient routes that could be adapted for fluorinated benzothiazoles, although specific examples for 4,5,6,7-tetrafluoro-1,3-benzothiazole are limited.
- The reported yields and purity data indicate that the multi-step synthetic approach is feasible but may require optimization for scale-up and industrial application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
